Tolciclate

Enzymology Antifungal mechanism Target engagement

Researchers requiring maximum sensitivity in dermatophyte susceptibility assays often find azole antifungals insufficient for establishing performance benchmarks. Tolciclate (CAS 50838-36-3), a thiocarbamate squalene epoxidase inhibitor, provides measurable advantages: • 1.8× higher potency than tolnaftate (IC50 28.0 nM vs 51.5 nM) • Complete killing of T. rubrum within 7-9 days at 2-32× MIC vs no reduction with azoles • Superior μg/mL activity against clinical dermatophyte isolates vs clotrimazole/miconazole Sourced with batch-specific ≥98% purity and characterized melting point (92-94°C).

Molecular Formula C20H21NOS
Molecular Weight 323.5 g/mol
CAS No. 50838-36-3
Cat. No. B1682976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolciclate
CAS50838-36-3
SynonymsFungifos
KC 9147
Kilmicen
O-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6- yl) m-N-dimethylthiocarbanilate
tolciclate
Molecular FormulaC20H21NOS
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(C=C2)C4CCC3C4
InChIInChI=1S/C20H21NOS/c1-13-4-3-5-16(10-13)21(2)20(23)22-17-8-9-18-14-6-7-15(11-14)19(18)12-17/h3-5,8-10,12,14-15H,6-7,11H2,1-2H3/t14-,15+/m0/s1
InChIKeyCANCCLAKQQHLNK-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tolciclate CAS 50838-36-3: Thiocarbamate Antifungal Agent for Dermatophyte Research Applications


Tolciclate (CAS 50838-36-3; synonyms: KC 9147, Kilmicen, Fungifos) is a synthetic thiocarbamate antifungal agent classified under ATC code D01AE19 [1]. It functions as a squalene epoxidase inhibitor, blocking ergosterol biosynthesis in fungal cell membranes [2]. Tolciclate exhibits potent in vitro activity against dermatophytes at concentrations of 0.01–0.1 μg/mL and is characterized by high liposolubility, with solubility values of 14.9 mg/mL in n-hexane and 23.9 mg/mL in n-octanol, while being practically insoluble in water [3]. Its physicochemical profile includes a molecular formula of C20H21NOS, molecular weight of 323.45 g/mol, and melting point of 92–94°C [3].

Mechanism
Squalene epoxidase inhibitor for fungal ergosterol pathway studies
Spectrum
Reported activity in dermatophyte research models
Solubility
High liposolubility; practically insoluble in water

Why Tolciclate Cannot Be Simply Substituted with Tolnaftate or Azole Antifungals in Research Protocols


Although tolciclate shares the thiocarbamate class and squalene epoxidase inhibition mechanism with tolnaftate, significant quantitative differences in potency, lipophilicity, and in vivo efficacy preclude simple interchange [1][2]. Compared with azole antifungals such as clotrimazole and miconazole, which inhibit lanosterol 14α-demethylase, tolciclate exhibits distinct fungicidal kinetics and spectrum characteristics [3]. The thiocarbamate class, including tolciclate, demonstrates more potent fungicidal activity against dermatophytes than morpholine or azole antifungals, with time-kill studies showing reduction of viable counts below detection limits within 7–9 days at 2–32× MIC, whereas no reduction was observed with azole agents up to 14 days [3]. These documented performance gaps necessitate compound-specific selection rather than class-level substitution.

Target potency
Squalene epoxidase inhibition potency may shift relative to tolnaftate; IC50 values differ.
In vivo profile
Animal model dermatophyte clearance may not transfer directly from tolnaftate.
Fungicidal kinetics
Time-kill profile distinct from azole-class antifungals; fungistatic/fungicidal balance may not replicate.

Tolciclate Procurement Evidence Guide: Quantified Differentiation Against Comparator Antifungals


Tolciclate Exhibits 1.8-Fold Higher Squalene Epoxidase Inhibition Potency Than Tolnaftate

Tolciclate demonstrates approximately 1.8-fold higher potency as a squalene epoxidase inhibitor compared with its closest thiocarbamate analog tolnaftate. In microsomal preparations from Trichophyton rubrum, the 50% inhibitory concentration (IC50) for tolciclate was 28.0 nM, whereas tolnaftate required a higher concentration of 51.5 nM to achieve equivalent inhibition [1].

Target inhibition
Head-to-head
Tolciclate28.0 nM
Tolnaftate51.5 nM
Supports target engagement comparison
Trichophyton rubrum microsomes
Enzymology Antifungal mechanism Target engagement

Tolciclate Demonstrates 3- to 10-Fold Higher In Vivo Efficacy Than Tolnaftate in Guinea Pig Dermatophyte Models

In experimental cutaneous infections on guinea pigs, tolciclate applied topically for 10 days displayed substantially higher in vivo activity than tolnaftate. Against Trichophyton asteroides (T. mentagrophytes) and Microsporum canis infections, tolciclate was reported to be usually 3 times more active than tolnaftate and, in some tests, up to 10 times more active [1].

In vivo activity
Head-to-head
3–10×
Reported model-response context
Guinea pig dermatophyte model
In vivo efficacy Preclinical pharmacology Animal model

Tolciclate Demonstrates Superior In Vitro Activity Against Dermatophytes Compared with Clotrimazole and Miconazole

In a head-to-head in vitro comparison on dermatophytes, tolciclate demonstrated greater antifungal activity than both clotrimazole and miconazole. On a microgram-per-milliliter basis, tolciclate was more active than clotrimazole and miconazole in inhibiting the growth of dermatophytes cultured on Sabouraud agar, with this superiority maintained both in the presence and absence of 10% horse serum [1].

In vitro rank
Head-to-head
Tolciclate
Clotrimazole / Miconazole
Supports susceptibility rank ordering
Sabouraud agar ± serum
In vitro susceptibility Dermatophyte Comparative antifungal activity

Tolciclate Achieves 100% Parasitological Cure Rate Versus 97.4% for Miconazole in Head-to-Head Dermatomycosis Trial

In a double-blind clinical trial directly comparing topical antifungal efficacy, tolciclate 1% cream was administered to 42 patients with dermatomycosis while miconazole 2% cream was given to 39 patients. Parasitological cure was obtained in 100% of patients treated with tolciclate compared with 97.4% of those receiving miconazole. Additionally, investigator-rated 'excellent' treatment outcomes were recorded in 73.8% of tolciclate cases versus 66.7% for miconazole [1].

Trial endpoint
Trial context
Tolciclate 1%100% cure
Miconazole 2%97.4% cure
Reported trial endpoint comparison
Double-blind study, 81 patients
Clinical efficacy Double-blind trial Dermatomycosis

Tolciclate Displays Fungicidal Kinetics Superior to Azole Antifungals in Time-Kill Studies

In time-kill studies against Trichophyton rubrum, tolciclate at concentrations ranging from 2 to 32 times the MIC achieved a decrease in viable counts to below the detection limit within 7 to 9 days. In contrast, no reduction in viable counts was observed up to 14 days with four azole agents (clotrimazole, bifonazole, lanoconazole, neticonazole) under identical experimental conditions. The minimum cidal concentration (MCC) for tolciclate was reduced from 9 days onwards, whereas the MCC of amorolfine, lanoconazole, neticonazole, clotrimazole, and bifonazole was not lowered up to 14 days [1].

Fungicidal kinetics
Class-level
Clearance below detection in 7–9 days (2–32× MIC)
Supports fungicidal endpoint context
Azoles showed no reduction up to 14 days
Fungicidal activity Time-kill kinetics Dermatophyte

Tolciclate CAS 50838-36-3: Evidence-Based Application Scenarios for Scientific Procurement


Preclinical In Vivo Efficacy Studies in Guinea Pig Dermatophytosis Models

Investigators conducting in vivo efficacy studies in guinea pig dermatophyte infection models should select tolciclate over tolnaftate when maximum therapeutic effect is required. The documented 3- to 10-fold higher in vivo activity of tolciclate against both Trichophyton and Microsporum species provides a robust efficacy margin that enhances assay sensitivity and reduces the likelihood of false-negative outcomes in compound screening or comparator studies [1].

In Vitro Antifungal Susceptibility Testing Requiring Maximum Potency Against Dermatophytes

For research protocols involving in vitro susceptibility testing of clinical dermatophyte isolates, tolciclate offers documented superior activity compared with clotrimazole and miconazole on a microgram-per-milliliter basis in both standard and serum-supplemented media. This makes tolciclate the preferred selection for establishing performance benchmarks or for studies requiring the most potent reference compound within the topical antifungal class [1].

Time-Kill Kinetics Studies of Fungicidal Activity Against Trichophyton rubrum

Researchers designing time-kill experiments to evaluate fungicidal kinetics against Trichophyton rubrum will find tolciclate a valuable comparator that demonstrates rapid and complete killing (below detection limit within 7–9 days at 2–32× MIC), whereas azole-class compounds fail to reduce viable counts within 14 days. This kinetic distinction supports its use as a positive control in fungicidal activity assays or in studies investigating the pharmacodynamics of thiocarbamate-class antifungals [1].

Enzymatic Target Engagement Assays for Squalene Epoxidase Inhibition

Investigators performing squalene epoxidase inhibition assays using microsomal preparations from Trichophyton rubrum should consider tolciclate as a reference inhibitor with a well-characterized IC50 of 28.0 nM. This value represents approximately 1.8-fold higher potency than the structurally related comparator tolnaftate (IC50 51.5 nM) and provides a validated benchmark for structure-activity relationship studies of thiocarbamate or novel squalene epoxidase inhibitors [1].

Application
Selection Property
Validation Focus
Guinea pig dermatophyte model research
Reported in vivo activity profile
Dermatophyte clearance endpoint verification
Dermatophyte susceptibility assays
Comparative in vitro potency context
MIC rank-order evaluation
Fungicidal kinetics research
Fungicidal vs. fungistatic profile
Time-kill endpoint against T. rubrum
Squalene epoxidase inhibition studies
Enzyme inhibition benchmark
IC50 comparison with structural analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolciclate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.